molecular formula C6H3BrI2 B3289727 2-Bromo-1,4-diiodobenzene CAS No. 860556-79-2

2-Bromo-1,4-diiodobenzene

Cat. No.: B3289727
CAS No.: 860556-79-2
M. Wt: 408.8 g/mol
InChI Key: GQRAEVALMHYTEK-UHFFFAOYSA-N
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Description

2-Bromo-1,4-diiodobenzene is an organic compound with the molecular formula C6H3BrI2. It is a derivative of benzene, where two iodine atoms and one bromine atom are substituted at the 1, 4, and 2 positions, respectively. This compound is known for its yellow solid appearance and its solubility in organic solvents such as ethanol and dichloromethane .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-1,4-diiodobenzene can be synthesized through the bromination of 1,4-diiodobenzene. The reaction typically involves the use of bromine or a brominating agent in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1,4-diiodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted aromatic compounds .

Scientific Research Applications

2-Bromo-1,4-diiodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1,4-diiodobenzene in chemical reactions involves its role as an electrophile. In cross-coupling reactions, the compound undergoes oxidative addition to a palladium catalyst, followed by transmetalation and reductive elimination steps to form the desired product. The molecular targets and pathways involved are primarily related to its reactivity with nucleophiles and catalysts .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-1,4-diiodobenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in selective synthetic applications and specialized research .

Properties

IUPAC Name

2-bromo-1,4-diiodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrI2/c7-5-3-4(8)1-2-6(5)9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRAEVALMHYTEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrI2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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